2-Propenoic acid, 3-(5-bromo-3-thienyl)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 3-(5-bromo-3-thienyl)-, ethyl ester is an organic compound with the molecular formula C9H9BrO2S. It is a derivative of propenoic acid, featuring a brominated thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-(5-bromo-3-thienyl)-, ethyl ester typically involves the esterification of 3-(5-bromo-3-thienyl)propenoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 3-(5-bromo-3-thienyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The brominated thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) are used under mild conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-Propenoic acid, 3-(5-bromo-3-thienyl)-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 3-(5-bromo-3-thienyl)-, ethyl ester involves its interaction with specific molecular targets. The brominated thiophene ring can engage in π-π stacking interactions, while the ester group can participate in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Propenoic acid, 3-(5-chloro-3-thienyl)-, ethyl ester
- 2-Propenoic acid, 3-(5-methyl-3-thienyl)-, ethyl ester
- 2-Propenoic acid, 3-(5-phenyl-3-thienyl)-, ethyl ester
Uniqueness
2-Propenoic acid, 3-(5-bromo-3-thienyl)-, ethyl ester is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom can participate in specific substitution reactions that are not possible with other halogens or substituents.
Properties
Molecular Formula |
C9H9BrO2S |
---|---|
Molecular Weight |
261.14 g/mol |
IUPAC Name |
ethyl (E)-3-(5-bromothiophen-3-yl)prop-2-enoate |
InChI |
InChI=1S/C9H9BrO2S/c1-2-12-9(11)4-3-7-5-8(10)13-6-7/h3-6H,2H2,1H3/b4-3+ |
InChI Key |
PMVOSJPGKSFZJK-ONEGZZNKSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CSC(=C1)Br |
Canonical SMILES |
CCOC(=O)C=CC1=CSC(=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.